[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
Overview
Description
Scientific Research Applications
Anti-Infective Agents:
- Application Summary: Compounds like 1,2,4-oxadiazoles, which may be structurally related to the compound , have been studied for their anti-infective properties .
- Results: The review suggests that these compounds have shown promise in structure-activity relationship (SAR) studies, indicating potential as anti-infective agents .
Drug Discovery:
- Application Summary: The pyrrolidine scaffold, which is part of the compound’s structure, is widely used in drug discovery for its versatility and ability to generate novel biologically active compounds .
- Results: The review highlights various bioactive molecules with target selectivity characterized by the pyrrolidine ring, suggesting a wide range of potential applications in drug discovery .
Hybrid Antimicrobials:
- Application Summary: Hybrid molecules that combine different functional groups, such as thiazole and sulfonamide, have been synthesized for their emergent antibacterial activity .
- Results: The synthesized compounds have shown promising antibacterial activity, indicating their potential as therapeutic agents .
Future Directions
The future directions for research on “[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in pyrrolidine-based compounds in drug discovery , this compound could potentially be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLYUGYCHIPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374052 | |
Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine | |
CAS RN |
170119-33-2 | |
Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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